5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine
Description
5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a brominated triazole derivative characterized by a 1,2,4-triazole core substituted with:
- A bromine atom at position 5,
- An amine group at position 3,
- A (1-methylcyclobutyl)methyl group at position 1.
Its molecular formula is C₈H₁₂BrN₄, with a molecular weight of 245.11 g/mol. Safety data indicate acute toxicity risks (H301, H311, H331), necessitating strict handling protocols .
Properties
Molecular Formula |
C8H13BrN4 |
|---|---|
Molecular Weight |
245.12 g/mol |
IUPAC Name |
5-bromo-1-[(1-methylcyclobutyl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C8H13BrN4/c1-8(3-2-4-8)5-13-6(9)11-7(10)12-13/h2-5H2,1H3,(H2,10,12) |
InChI Key |
DDGMXLVUJKQWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC1)CN2C(=NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbonyl compounds.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Methylcyclobutyl Group: This step involves the alkylation of the triazole ring with a suitable methylcyclobutyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Substitution: Products include azido, thiocyanato, and other substituted triazoles.
Oxidation: Oxidized derivatives with different functional groups.
Reduction: Reduced forms of the triazole compound.
Scientific Research Applications
5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceutical agents due to its potential biological activities.
Chemical Biology: The compound can be used as a probe to study biological processes.
Material Science: It may be utilized in the synthesis of advanced materials with specific properties.
Agricultural Chemistry: The compound can be explored for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The bromine atom and the triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional attributes of the target compound with its analogs:
Key Insights:
Structural Impact on Physicochemical Properties :
- The (1-methylcyclobutyl)methyl group in the target compound increases steric bulk compared to methyl or benzyl analogs, likely reducing solubility in aqueous media but improving membrane permeability .
- Bromine at position 5 contributes to halogen bonding, a critical feature for interactions with biological targets like kinases or proteases .
Synthetic Considerations :
- Synthesis of the target compound requires specialized reagents (e.g., 1-methylcyclobutane derivatives), contrasting with simpler analogs that use benzonitrile or benzaldehyde precursors .
- Microwave-assisted synthesis (as in ) could optimize yields for triazole derivatives but may require adaptation for cyclobutyl-containing intermediates .
Biological Activity :
- Brominated triazoles exhibit anticancer and apoptosis-inducing properties, as seen in 5-bromobenzo[d]isothiazol-3-amine derivatives . The cyclobutyl group in the target compound may enhance pharmacokinetic profiles by resisting enzymatic degradation .
Safety and Handling :
- The target compound’s hazard profile (H301, H311, H331) is more severe than simpler analogs like 5-bromo-1-methyltriazole, reflecting the influence of substituents on toxicity .
Biological Activity
5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazoles, characterized by a five-membered ring containing three nitrogen atoms. The specific structure of 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃BrN₄ |
| Molecular Weight | 216.11 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted that various 1,2,3-triazole-containing compounds demonstrated efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways critical for microbial survival .
Anticancer Potential
Triazole derivatives have been explored for their anticancer properties. Studies have shown that compounds with triazole moieties can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, triazole-containing hybrids have been synthesized and evaluated for their activity against breast cancer cells, demonstrating promising results in preclinical models .
Anti-inflammatory Effects
Some triazole derivatives have also been reported to exhibit anti-inflammatory activities. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation are key mechanisms through which these compounds exert their effects .
Case Study 1: Antimicrobial Efficacy
In a recent study published in Medicinal Chemistry, researchers synthesized a series of triazole derivatives and tested their antimicrobial activity against various strains of Staphylococcus aureus and Escherichia coli. The compound 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine showed a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Case Study 2: Anticancer Activity
A study conducted at McMaster University investigated the anticancer properties of novel triazole derivatives. The results indicated that the tested compounds significantly reduced the viability of estrogen receptor-positive breast cancer cells in vitro. Mechanistic studies revealed that these compounds induced apoptosis via the mitochondrial pathway .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is closely linked to their structural features. Modifications at specific positions on the triazole ring or the attached side chains can enhance or diminish biological activity. For example, substituents like bromine or methyl groups can influence lipophilicity and receptor binding affinity .
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine has favorable absorption characteristics with moderate plasma stability. However, comprehensive toxicological assessments are necessary to evaluate safety profiles before clinical applications can be considered.
Q & A
Q. What are the recommended synthetic routes for 5-Bromo-1-[(1-methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine?
The synthesis typically involves multi-step reactions starting with functionalized triazole precursors. For example:
- Step 1 : React 5-amino-1H-1,2,4-triazole with α-bromoacetophenone derivatives in ethanol under reflux conditions, using p-toluenesulfonic acid (p-TSA) as a catalyst .
- Step 2 : Introduce the (1-methylcyclobutyl)methyl group via nucleophilic substitution. K₂CO₃ in dimethylformamide (DMF) with catalytic KI can facilitate alkylation, as shown in analogous triazole-amine syntheses .
- Optimization : Ionic liquids like 1-butyl-3-methylimidazolium bromide may enhance regioselectivity and yield, as demonstrated in three-component condensation reactions .
Q. How should researchers characterize the structural features of this compound?
A combination of spectroscopic and crystallographic methods is essential:
- Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns and IR to identify functional groups (e.g., NH₂ and C-Br stretches) .
- X-ray Crystallography : Employ SHELXL (part of the SHELX suite) for single-crystal structure determination. This software is widely used for resolving planar triazole systems and substituent orientations .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and bromine isotope patterns.
Advanced Research Questions
Q. How can researchers design assays to evaluate the compound’s enzyme inhibitory activity?
Adapt protocols from studies on structurally related triazole derivatives:
- α-Glucosidase Inhibition : Prepare enzyme solutions (e.g., from rat intestinal extracts) and measure IC₅₀ values via spectrophotometric monitoring of p-nitrophenol release .
- Antioxidant Assays : Use the DPPH radical scavenging method. Dissolve the compound in methanol, mix with DPPH solution, and measure absorbance at 517 nm after 30 minutes .
- Reverse Transcriptase Inhibition : For antiviral potential, employ HIV-1 RT inhibition assays using non-radioactive ELISA kits, as described for triazole-based NNRTIs .
Q. What strategies address discrepancies in biological activity data across studies?
Contradictions often arise from structural variations or assay conditions:
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, bulky groups like (1-methylcyclobutyl)methyl may enhance steric hindrance, reducing enzyme binding compared to smaller alkyl chains .
- Standardize Assay Conditions : Control variables such as enzyme concentration, pH, and solvent polarity. For instance, DMSO concentrations >1% can denature proteins, skewing results .
Q. How can conformational analysis elucidate the impact of the cyclobutyl group on bioactivity?
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to assess ring strain and electronic effects. The cyclobutyl group’s puckered conformation may influence binding pocket interactions .
- X-ray Crystallography : Resolve the compound’s crystal structure to compare dihedral angles with active/inactive analogs. Planar triazole systems often show higher activity .
Q. What safety protocols are critical for handling this compound?
- Carcinogenicity Risk : Follow guidelines for 1H-1,2,4-triazol-3-amine derivatives, which may pose carcinogenic risks. Use fume hoods and PPE during synthesis .
- Waste Disposal : Segregate halogenated waste and collaborate with certified agencies for incineration, as recommended for brominated intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
